molecular formula C38H57N9O8 B606458 Calpinactam

Calpinactam

Número de catálogo: B606458
Peso molecular: 767.9 g/mol
Clave InChI: GPDRWULXOJRYOR-XHGFRBTRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Antimycobacterial Properties

Calpinactam exhibits selective activity against mycobacteria, particularly Mycobacterium smegmatis and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values are reported as follows:

Microorganism MIC (μg/ml)
Mycobacterium smegmatis0.78
Mycobacterium tuberculosis12.5

This selective inhibition suggests that this compound may target specific pathways in mycobacterial cell wall biosynthesis, similar to established anti-tuberculosis agents like isoniazid .

Synthesis and Structural Insights

This compound's unique structure includes a caprolactam ring at the C-terminal end, which is significant for its biological activity. The total synthesis of this compound has been achieved using innovative peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). Recent advancements have introduced a solid/hydrophobic-tag relay synthesis strategy that enhances the yield and purity of this compound .

Case Study 1: Antimycobacterial Efficacy

In a comparative study, this compound was tested alongside traditional antibiotics against various strains of mycobacteria. The results demonstrated that this compound not only inhibited growth effectively but also showed synergistic effects when combined with other antimycobacterial agents. This indicates its potential role in combination therapies for resistant strains of tuberculosis .

Case Study 2: Safety Profile Assessment

A study evaluating the cytotoxic effects of this compound on human cell lines revealed no significant toxicity at therapeutic concentrations. This finding supports further exploration of this compound in clinical settings, particularly for patients with drug-resistant tuberculosis .

Actividad Biológica

Calpinactam is a novel hexapeptide antibiotic derived from the fungus Mortierella alpina FKI-4905, notable for its selective activity against mycobacteria, including Mycobacterium smegmatis and Mycobacterium tuberculosis. This compound has garnered attention due to its unique structure and potential as an anti-mycobacterial agent.

Chemical Structure and Synthesis

This compound consists of a six-amino-acid sequence capped with a caprolactam ring at the C-terminus. The synthesis of this compound has been achieved through various methods, including solid-phase peptide synthesis (SPPS) and more recently, a solid/hydrophobic-tag relay synthesis (STRS), which enhances yield and stability during purification processes .

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated through minimum inhibitory concentration (MIC) assays against a range of microorganisms. The results indicate that this compound exhibits potent activity specifically against mycobacteria:

MicroorganismMIC (μg/mL)
Mycobacterium smegmatis0.78
Mycobacterium tuberculosis12.5
Bacillus subtilis>100
Staphylococcus aureus>100
Escherichia coli>100

This compound showed no cytotoxic effects on Jurkat cells at concentrations up to 25 μg/mL, indicating its potential safety profile in therapeutic applications .

The precise mechanism by which this compound exerts its antibacterial effects is still under investigation. However, it is hypothesized that this compound disrupts the biosynthetic pathways involved in the cell wall formation of mycobacteria, similar to other first-line anti-tuberculosis drugs like isoniazid and ethambutol . The compound's structural similarity to mycobacterial siderophores suggests a potential interaction with iron transport mechanisms, although it lacks the typical iron-chelating moieties found in these compounds .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various experimental setups:

  • In vitro Studies : this compound demonstrated significant growth inhibition of mycobacterial strains in laboratory settings, outperforming traditional antibiotics like isoniazid under certain conditions .
  • Combination Therapy : Preliminary research suggests that combining this compound with existing anti-tubercular agents could enhance therapeutic outcomes against resistant strains of M. tuberculosis. This synergy warrants further exploration in clinical settings .
  • Animal Models : Future studies are planned to assess the efficacy of this compound in vivo using mouse models infected with mycobacteria to evaluate its potential as a treatment for tuberculosis .

Q & A

Basic Research Questions

Q. What are the primary synthetic methodologies for calpinactam, and how do they address challenges in peptide synthesis?

this compound, a cyclic hexapeptide with antimycobacterial activity, is synthesized via the Solid/Hydrophobic-Tag Relay Synthesis (STRS) strategy. This method employs a nitrogen-bound hydrophobic auxiliary (TCbz) to enhance solubility and purification efficiency during liquid-phase peptide synthesis (LPPS). Key steps include:

  • Installation of the TCbz group on amino acid residues using the reagent TCbz-OArF, enabling crystallization-based purification .
  • Sequential coupling of TCbz-tagged intermediates to avoid aggregation and improve reaction yields .
  • Final cyclization under mild conditions to preserve stereochemical integrity . Methodological Insight: Researchers should prioritize optimizing TCbz installation and coupling efficiency using HPLC and mass spectrometry for intermediate validation.

Q. How can researchers validate the structural identity of this compound and its intermediates?

Structural confirmation relies on:

  • NMR Spectroscopy : 2D techniques (e.g., COSY, NOESY) to resolve cyclic peptide conformation and stereochemistry .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weights of intermediates and final products .
  • X-ray Crystallography : For TCbz-tagged intermediates, crystallography provides unambiguous proof of configuration . Methodological Insight: Cross-validate spectral data with synthetic standards and reference prior studies on similar cyclic peptides to resolve ambiguities.

Advanced Research Questions

Q. What experimental design strategies address low yields in this compound cyclization steps?

Low cyclization yields often stem from steric hindrance or improper folding. Solutions include:

  • Solvent Optimization : Use DMF/DCM mixtures to balance solubility and reactivity .
  • Temperature Control : Conduct reactions at 0–4°C to minimize epimerization .
  • Catalytic Additives : Employ HOBt/DIC coupling agents to enhance activation efficiency . Data Contradiction Analysis: Discrepancies in reported yields (e.g., 33 equivalents of TCbz-D-Phe-OH required for coupling ) suggest substrate-specific optimization. Researchers should systematically vary equivalents and monitor by TLC/MS.

Q. How can contradictions in bioactivity data for this compound analogs be resolved?

Variations in antimycobacterial activity across analogs may arise from:

  • Structural Flexibility : Use molecular dynamics simulations to correlate conformational stability with bioactivity .
  • Membrane Permeability Assays : Measure logP values to assess hydrophobicity-driven cellular uptake differences .
  • Target Binding Studies : SPR or ITC to quantify interactions with mycobacterial enzymes . Methodological Insight: Replicate assays under standardized conditions (e.g., pH, temperature) and compare results with structurally rigid analogs to isolate contributing factors.

Q. What computational tools are effective for predicting this compound’s structure-activity relationships (SAR)?

  • Molecular Docking : Use AutoDock Vina to model interactions with Mycobacterium tuberculosis targets (e.g., DnaK) .
  • QSAR Models : Train datasets on cyclic peptide libraries to predict bioactivity of novel analogs .
  • Free Energy Calculations : Apply MM-GBSA to evaluate binding affinity changes due to residue substitutions . Data Contradiction Analysis: Discrepancies between computational predictions and experimental results may indicate overlooked solvation effects or target flexibility. Validate models with experimental IC50 values.

Q. Methodological Best Practices

Q. How should researchers handle reproducibility challenges in this compound synthesis?

  • Documentation : Record reaction conditions (e.g., equivalents, solvent purity) in detail .
  • Batch Analysis : Compare NMR/MS data across multiple synthetic batches to identify inconsistencies .
  • Collaborative Validation : Share intermediates with independent labs for spectral cross-checking .

Q. What strategies mitigate spectral data misinterpretation in cyclic peptide studies?

  • Reference Libraries : Use databases like CyBase for cyclic peptide NMR/MS reference spectra .
  • Dynamic NMR : Conduct variable-temperature experiments to resolve overlapping proton signals .
  • Isotopic Labeling : Incorporate 13C/15N-labeled amino acids to simplify spectral assignments .

Propiedades

IUPAC Name

(4R)-4-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-[[(2R,3S)-3-methyl-1-oxo-1-[[(3S)-2-oxoazepan-3-yl]amino]pentan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H57N9O8/c1-5-23(4)32(38(55)44-27-13-9-10-16-41-34(27)51)47-35(52)28(14-15-31(48)49)43-37(54)30(19-25-20-40-21-42-25)46-36(53)29(17-22(2)3)45-33(50)26(39)18-24-11-7-6-8-12-24/h6-8,11-12,20-23,26-30,32H,5,9-10,13-19,39H2,1-4H3,(H,40,42)(H,41,51)(H,43,54)(H,44,55)(H,45,50)(H,46,53)(H,47,52)(H,48,49)/t23-,26+,27-,28+,29-,30-,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDRWULXOJRYOR-XHGFRBTRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC1CCCCNC1=O)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H](C(=O)N[C@H]1CCCCNC1=O)NC(=O)[C@@H](CCC(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H57N9O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

767.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.